molecular formula C20H18F3N3O2S2 B2512021 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 708252-17-9

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2512021
CAS RN: 708252-17-9
M. Wt: 453.5
InChI Key: VZZHYDYSFZMBCL-UHFFFAOYSA-N
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Description

The compound "2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide" is a structurally complex molecule that may be related to various thieno[2,3-d]pyrimidin derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin derivatives involves multiple steps, including S-alkylation, intramolecular cyclization, and Ullmann reactions. For instance, S-alkylation of thiouracils with 2-bromoacetaldehyde acetals or allyl bromide is a key step in producing intermediates for further cyclization reactions . The intramolecular cyclization using trimethylsilyl trifluoromethanesulfonate (TMS triflate) as a catalyst leads to the formation of the thiazolo[3,2-a]pyrimidin-7-one core . Additionally, the Ullmann reaction is used to introduce arylthio substituents into the thieno[2,3-d]pyrimidine scaffold .

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation about the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring, and intramolecular hydrogen bonding stabilizes this conformation . This information suggests that the compound may also exhibit a similar folded structure, which could be relevant to its biological activity.

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin derivatives are diverse and can lead to various biological activities. For example, the synthesis of thiazolo[3,2-a]pyrimidin-7-ones and their activity against HIV-1 demonstrate the potential for these compounds to interact with biological targets . The modification of substituents on the acetamide moiety can also influence binding to specific receptors, as seen in the case of peripheral benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin derivatives are influenced by their molecular structure and substituents. The presence of different functional groups, such as the trifluoromethyl group in the compound of interest, can affect properties like solubility, stability, and reactivity. The dual inhibitory activity against thymidylate synthase and dihydrofolate reductase of certain analogues indicates that these compounds can have significant pharmacological properties .

Scientific Research Applications

Antitumor Activity

The compound of interest is part of a broader category of thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their antitumor properties. For instance, a study conducted by Hafez and El-Gazzar (2017) explored the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing potent anticancer activity against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma). These compounds demonstrated growth inhibition capabilities comparable to doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).

Antimicrobial and Antibacterial Properties

Research also points to the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Vlasov et al. (2021) designed and synthesized heterocyclic hybrids bearing thieno[2,3-d]pyrimidine and benzimidazole moieties, starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid. These hybrids showed high affinity to the TrmD (tRNA (Guanine37-N1)-methyltransferase) isolated from P. aeruginosa and exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. The study highlighted one compound in particular, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, for its significant antimicrobial activity, attributed to its high affinity for the TrmD inhibitor's binding site (Vlasov et al., 2021).

Synthesis and Structural Applications

The synthesis techniques and structural variations of thieno[2,3-d]pyrimidine derivatives are crucial for their application in scientific research. Studies on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have revealed the versatility of thieno[2,3-d]pyrimidine as a scaffold for developing various heterocyclic compounds. These compounds were characterized by 1H NMR, 13C NMR, IR, and HRMS, demonstrating the structural diversity that can be achieved with thieno[2,3-d]pyrimidine derivatives and their potential utility in various research applications (Rahmouni et al., 2014).

properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S2/c1-4-8-26-18(28)16-11(2)12(3)30-17(16)25-19(26)29-10-15(27)24-14-7-5-6-13(9-14)20(21,22)23/h4-7,9H,1,8,10H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZHYDYSFZMBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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